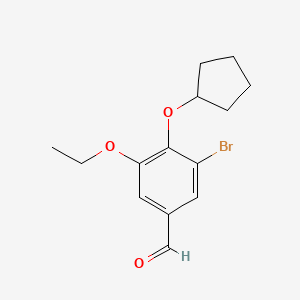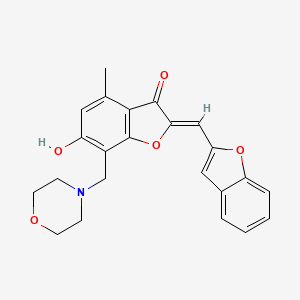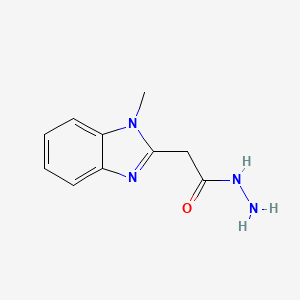
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Compounds with thiazole moieties, including those similar to the chemical , have been synthesized and studied for their antioxidant activities . A study demonstrated that compounds with selenourea functionality along with halogen groups exhibited potent antioxidant activity, indicating the potential of such compounds in developing new antioxidant agents (Reddy et al., 2015).
- Novel compounds incorporating thiophene and thiazole units were synthesized and characterized. The structural optimization and vibrational spectra interpretation were performed using density functional theory (DFT) , suggesting their potential application in understanding antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Synthesis and Reactivity
- Research on benzo[b]thiophene derivatives, including their synthesis and reactivity towards sulfur- and oxygen-containing nucleophiles, provides insights into the functionalization of acyl-benzo[b]thiophene derivatives , which is relevant for creating diverse chemical libraries for further biological evaluation (Pouzet et al., 1998).
Polymeric Materials
- The synthesis of poly(amide-ether)s bearing imidazole pendants was explored, indicating the versatility of such compounds in forming polymers with desirable physical and optical properties. These polymers showed potential in applications requiring materials with specific fluorescence emission characteristics (Ghaemy et al., 2013).
Antimicrobial and Antiviral Research
- Studies on 1-(aryl)-2-(1H-imidazol-1-yl)methanones have explored their antibacterial properties , aiming to develop new broad-spectrum antibiotics. This research underscores the potential of such compounds in addressing antibiotic resistance issues (Chandra et al., 2020).
- Synthesis and antiviral activity assessments of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides against tobacco mosaic virus further highlight the broad spectrum of biological activities that compounds with similar structures can exhibit (Chen et al., 2010).
Mécanisme D'action
Orientations Futures
The future research directions for this compound would depend on its biological activity and potential therapeutic applications. Given the presence of a 1,3,4-thiadiazole ring, which is a common structural motif in medicinal chemistry, this compound could potentially be explored for various therapeutic applications .
Propriétés
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-12-5-2-1-4-11(12)10-24-17-21-8-9-22(17)16(23)15-13(19)6-3-7-14(15)20/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOGUCYNMMLZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2612975.png)


![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2612980.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2612982.png)
![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)


![2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide](/img/structure/B2612992.png)



![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)
